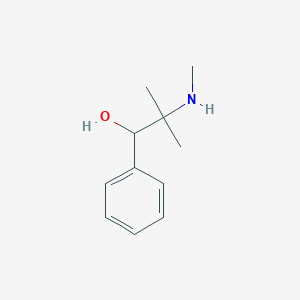
N-Methylbeta-HydroxylPhentermine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylbeta-HydroxylPhentermine is a synthetic compound belonging to the class of phenethylamines It is structurally related to amphetamines and is known for its stimulant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylbeta-HydroxylPhentermine typically involves the reductive amination of a precursor compound. One common method is the reaction of phenylacetone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the precursor compounds are mixed and reacted under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylbeta-HydroxylPhentermine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of various complex organic molecules.
Biology: The compound is used in research to study the effects of phenethylamines on biological systems.
Medicine: It has been investigated for its potential use as a stimulant and appetite suppressant.
Industry: N-Methylbeta-HydroxylPhentermine is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-Methylbeta-HydroxylPhentermine involves its interaction with adrenergic receptors in the central nervous system. It acts as an agonist, stimulating the release of norepinephrine and dopamine, which leads to increased alertness and energy levels. The compound’s effects are mediated through the activation of specific molecular pathways, including the cAMP signaling pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphetamine: Structurally similar but with different pharmacological properties.
Methamphetamine: Shares a similar core structure but has a higher potency and different effects.
Phenethylamine: The parent compound with a simpler structure and less pronounced effects.
Uniqueness
N-Methylbeta-HydroxylPhentermine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hydroxyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-methyl-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-11(2,12-3)10(13)9-7-5-4-6-8-9/h4-8,10,12-13H,1-3H3 |
Clé InChI |
FAXWUEQUEGMTJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC=CC=C1)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


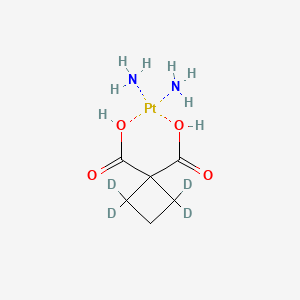
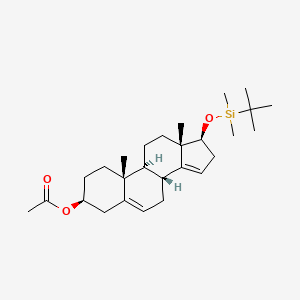
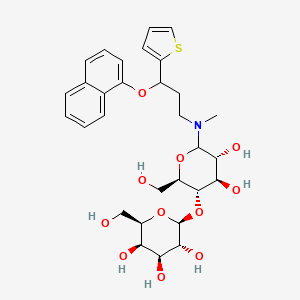
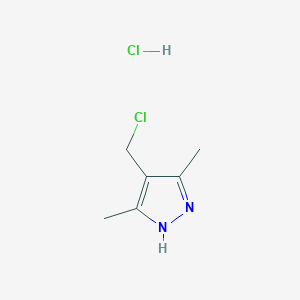

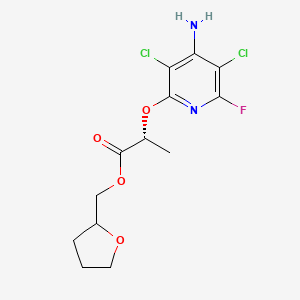

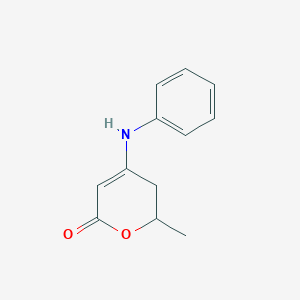
![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
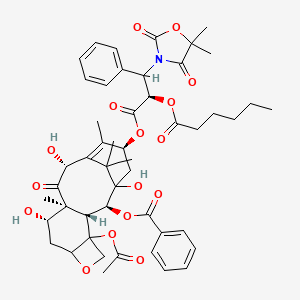

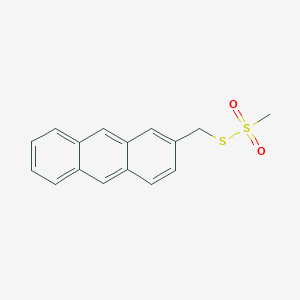
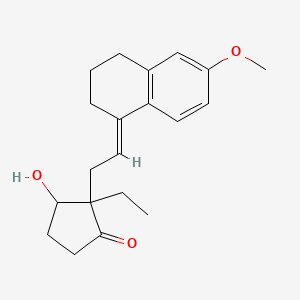
![[(2R)-3-hexadecoxy-2-(2,2,2-trideuterioacetyl)oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13842183.png)
